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The table below summarizes the core experimental findings from a 2023 study that used automated patch-

clamp electrophysiology on recombinant human Nav channels [1] [2]. The effects are described for a

depolarizing step to -20 mV from a holding potential of -120 mV.

Nav Primary Tissue Effect of PbTx-3 on Effect of PbTx-3 on Sensitivity
Channel Expression Peak Current (I )  Late Current (lj,¢e) Classification
Isoform p peak late
Nav1.2 Central Nervous No apparent change Enhanced [1] [2] Sensitive [1]
System (CNS) [2]
Navl.4 Skeletal Muscle Inhibited [2] Enhanced [2] Sensitive [1]
Navl.5 Cardiac Muscle Inhibited (at higher Modest enhancement Resistant [1]
concentrations) [2] (not statistically
significant) [2]
Nav1l.7 Peripheral Inhibited [2] No enhancement [2] Resistant [1]
Nervous System
(PNS)
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> Important Note on Quantification: The available data from the search results characterizes the functional
effects (e.g., "enhanced" or "inhibited") but does not provide definitive quantitative binding affinity values

(e.g., Ky, IC5) for PbTx-3 across these isoforms. The classification of "sensitive" and "resistant" is based on

the overall functional response [1].

Detailed Experimental Methodology

The data in the comparison table was generated using the following key experimental protocols [1] [2]:

¢ Cell Lines and Expression: Human Navl.4 and Navl1.7 channels were overexpressed in CHO-K1
cells. Human Nav1.2 and Navl1.5 channels were overexpressed in HEK293 cells.
¢ Electrophysiology: Automated patch-clamp recording was performed at room temperature.
¢ Voltage Protocol: Whole-cell currents were elicited by 25 ms test pulses to -20 mV from a holding
potential of -120 mV, delivered at a frequency of 0.1 Hz.
e Data Analysis: The effects of PbTx-3 were measured on:
o Peak Current (l,e,k): The maximal current amplitude occurring between 5% and 15% of the

pulse duration.
o Late Current (lj5te): The average current between 85% and 95% of the pulse duration, which

indicates the toxin's ability to inhibit fast inactivation.

Mechanism of Action and Antagonism

Understanding how PbTx-3 works and how its action can be blocked provides deeper insight for drug

development.

¢ Mechanism of Action: PbTx-3 binds to Site 5 on voltage-gated sodium channels [1] [2]. This binding
results in several key changes to channel function [1] [3]:

o A hyperpolarizing shift in the voltage-dependence of activation (channels open at more negative
potentials).

o Inhibition of fast inactivation, leading to prolonged channel openings.

o The appearance of stabilized sub-conductance states.

e Competitive Antagonism by Brevenal: The natural compound brevenal is a shorter ladder-frame
polyether also produced by Karenia brevis that acts as a functional antagonist of brevetoxins [1] [2].
Research indicates that brevenal competes with PbTx-3 for its binding site on Nav channels. When
brevenal is present, it makes the channels less sensitive to the effects of PbTx-3, consistent with a
model of competitive antagonism [1].
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The following diagram illustrates this mechanism and the experimental workflow used to study it.
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Key Takeaways for Research and Development

¢ Subtype Selectivity is Key: The clear differential sensitivity of Nav isoforms to PbTx-3 is a crucial
finding. It suggests that Nav1.2 and Navl1.4 are the primary targets for this toxin, which is important
for understanding its pathophysiological effects and for designing subtype-specific modulators [1] [2].

¢ Functional vs. Binding Data: The available data strongly characterizes the functional consequences
of PbTx-3 binding. A complete affinity comparison would require direct binding assays (e.g.,
radioligand binding) to determine dissociation constants (Ky) for each isoform.

e Brevenal as a Tool and Lead: The competitive antagonism by brevenal makes it a valuable tool
compound for studying Site 5 on Nav channels. Furthermore, it serves as a promising lead
structure for developing novel therapeutics that could counteract brevetoxin poisoning or modulate
Nav channels in diseases like cystic fibrosis [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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